7-propoxy-2H-chromene-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-propoxy-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10(8-14)9-16-13(11)7-12/h3-4,6-8H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAPSQKXAYRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923236-97-9 | |
| Record name | 7-propoxy-2H-chromene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 7 Propoxy 2h Chromene 3 Carbaldehyde and Analogous Chromene 3 Carbaldehydes
Conventional Synthetic Routes
Conventional approaches to the synthesis of chromene-3-carbaldehydes have been well-established, providing reliable and scalable methods for their preparation. These routes often involve the formylation of pre-existing phenolic structures or the cyclization of acyclic precursors.
Vilsmeier-Haack Formylation Strategies for Chromene-3-carbaldehydes
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive substrate. chemistrysteps.comnumberanalytics.com In the context of chromene synthesis, this reaction is particularly effective for the formylation of activated precursors like 2-hydroxyacetophenones to yield chromone-3-carbaldehydes. semanticscholar.org
While direct Vilsmeier-Haack formylation of the intact flavanone (B1672756) (2-phenyl-2,3-dihydro-4H-chromen-4-one) ring system to directly yield a 2H-chromene-3-carbaldehyde is not the most common route, the Vilsmeier-Haack reaction is instrumental in building the core structure from precursors. For instance, 2-hydroxyacetophenones, which are key starting materials for the synthesis of flavanones, can be effectively formylated to produce chromone-3-carbaldehydes. semanticscholar.org These products can then be further elaborated.
The Vilsmeier-Haack reaction has been successfully applied to various substituted 2-hydroxyacetophenones to generate the corresponding chromone-3-carbaldehydes in yields ranging from moderate to excellent. semanticscholar.org This approach highlights the versatility of the Vilsmeier-Haack reaction in constructing the fundamental chromone-3-carbaldehyde framework.
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 46-94% |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | N/A |
| 5-Bromo-2-hydroxyacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9% |
In a related application, the reaction of 1,3-benzoxazin-4-ones with the Vilsmeier reagent has been shown to produce functionalized 2H- or 4H-chromenes in good yields, demonstrating the reagent's utility in transformative cyclizations. researchgate.net
The mechanism of the Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comnumberanalytics.com
The key steps of the mechanism are as follows:
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate (B8581778) anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate, such as a 2-hydroxyacetophenone, attacks the electrophilic carbon of the Vilsmeier reagent. This step results in the formation of a sigma complex.
Aromatization and Cyclization: The intermediate undergoes deprotonation to restore aromaticity. Subsequent intramolecular cyclization involving the phenolic hydroxyl group leads to the formation of the chromone (B188151) ring.
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.
The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction is most effective on substrates bearing electron-donating groups. chemistrysteps.com
Duff Formylation Approaches for Chromene-Derived Carbaldehydes
The Duff reaction provides an alternative method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. wikipedia.org This reaction typically favors ortho-formylation with respect to the hydroxyl group. wikipedia.org
The classical Duff reaction often requires harsh conditions and can result in low yields. mdma.ch However, the use of trifluoroacetic acid (TFAA) as both a solvent and a catalyst can lead to milder reaction conditions and improved yields of the formylated products. mdma.ch This modification has been applied to the synthesis of formyl derivatives of hydroxylated coumarins, which are structurally analogous to the target chromene systems. For instance, the Duff formylation of umbelliferones (7-hydroxycoumarins) using HMTA in TFA has been reported. mdpi.com
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| Umbelliferone (7-hydroxycoumarin) | HMTA, TFA | 8-Formylumbelliferone and 6-Formylumbelliferone | N/A |
| 2,6-Xylenol | HMTA, TFAA | 3,5-Dimethyl-4-hydroxybenzaldehyde | 95% |
The reaction of various aromatic compounds with HMTA and trifluoroacetic acid has been shown to be a facile process for aldehyde synthesis, often with high regioselectivity. mdma.ch
Knoevenagel Condensation and Related Methods
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. This reaction, often followed by cyclization, is a valuable tool for the synthesis of chromene derivatives.
A common strategy for the synthesis of 2H-chromene-3-carbaldehydes involves the reaction of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated aldehyde, such as acrolein or cinnamaldehyde. researchgate.netnih.gov This transformation can be viewed as a domino oxa-Michael/aldol (B89426) condensation reaction. The reaction is typically catalyzed by a base, such as potassium carbonate or an amine like pyrrolidine (B122466). researchgate.net
| Salicylaldehyde Derivative | α,β-Unsaturated Aldehyde | Catalyst/Solvent | Product | Yield |
|---|---|---|---|---|
| Salicylaldehyde | Acrolein | K₂CO₃ / Dioxane | 2H-Chromene-3-carbaldehyde | Good to Excellent |
| Salicylaldehyde | Cinnamaldehyde | Pyrrolidine / DMSO | 2-Phenyl-2H-chromene-3-carbaldehyde | Good to Excellent |
| 3,5-Dichlorosalicylaldehyde | Cinnamaldehyde | 1,1,3,3-Tetramethylguanidine / Toluene | 6,8-Dichloro-2-phenyl-2H-chromene-3-carbaldehyde | 78% |
This method allows for the direct construction of the 2H-chromene-3-carbaldehyde skeleton in a single step from readily available starting materials. The reaction proceeds through an initial conjugate addition (oxa-Michael) of the phenolic hydroxyl group to the α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation and subsequent dehydration. Furthermore, the Knoevenagel condensation of salicylaldehydes with other active methylene compounds, such as malononitrile (B47326) or ethyl 4,4,4-trichloro-3-oxobutanoate, followed by intramolecular cyclization, provides access to a variety of functionalized chromenes. beilstein-journals.org
Synthesis of 2-oxo-2H-chromene-3-carbaldehydes
The synthesis of 2-oxo-2H-chromene-3-carbaldehydes, also known as coumarin-3-carbaldehydes, serves as a foundational methodology that can be adapted for various substituted chromenes. A common approach is the formylation of 4-hydroxycoumarin (B602359) derivatives. This can be achieved by reacting 4-hydroxy-2-oxo-2H-chromene with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at reduced temperatures, followed by hydrolysis to yield the desired aldehyde.
Another method involves the Perkin condensation. For instance, the one-pot synthesis of 2-(2-oxo-2H-chromen-3-yl)acetic acids has been accomplished through a Perkin condensation followed by intramolecular lactonization. researchgate.net While this yields a carboxylic acid derivative, it highlights a classic route to functionalized coumarins that can be precursors to the carbaldehyde.
Furthermore, these carbaldehydes are valuable intermediates. For example, they can be reacted with hydrazine (B178648) hydrate (B1144303) to form carbohydrazides, which are then used to synthesize a variety of derivatives. nih.govderpharmachemica.com
Oxa-Michael Aldol Reactions for 2H-Chromene-3-carbaldehydes
A powerful strategy for the asymmetric synthesis of 2H-chromene-3-carbaldehydes is the organocatalytic domino oxa-Michael/aldol condensation. This reaction typically involves the condensation of a salicylaldehyde derivative with an α,β-unsaturated aldehyde. msu.edu The process is initiated by an oxa-Michael addition of the salicylaldehyde's hydroxyl group to the activated α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation and subsequent dehydration to form the chromene ring. beilstein-journals.org
This methodology has been successfully employed to synthesize chiral 2-substituted-2H-chromene-3-carbaldehydes in moderate to high yields and with significant enantiomeric excesses. msu.edu The choice of organocatalyst, such as diarylprolinol ethers, is crucial for achieving high enantioselectivity. beilstein-journals.org The reaction proceeds smoothly with a range of substituted salicylaldehydes and α,β-unsaturated aldehydes, demonstrating its versatility. msu.edu
Green Chemistry Approaches in Chromene-3-carbaldehyde Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for chromene derivatives, including those with a carbaldehyde group at the 3-position. researchgate.netnih.gov These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Key strategies include the use of microwave irradiation and ultrasonication. researchgate.netnih.gov
Microwave-Assisted Synthesis (MAS)
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, offering several advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, often from hours to minutes, and improved product yields. researchgate.netvjs.ac.vn
Enhanced Reaction Kinetics and Yields under Microwave Irradiation
The application of microwave irradiation can significantly accelerate the rate of chemical reactions. researchgate.net This is attributed to the efficient and rapid heating of the reaction mixture, which can lead to higher reaction temperatures being reached more quickly than with conventional heating. frontiersin.org In the synthesis of chromene derivatives, microwave assistance has been shown to improve yields, with some reactions achieving yields of up to 92%. researchgate.net For example, the condensation of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde under microwave irradiation was completed in 3-5 minutes with yields ranging from 55-84%, which was a significant improvement over conventional heating that required 20 minutes and yielded 63-70%. jmest.org
The table below illustrates the comparison between microwave-assisted and conventional synthesis for a selection of chromene derivatives.
| Compound | Microwave-Assisted Yield (%) | Conventional Yield (%) | Microwave Time (min) | Conventional Time (h) |
| 8a | 85 | 70 | 8 | 4 |
| 8b | 80 | 65 | 10 | 5 |
| 11 | 90 | 75 | 8 | 4 |
| 13 | 88 | 72 | 10 | 7 |
| 16 | 82 | 68 | 8 | 4 |
| 17 | 85 | 70 | 8 | 4 |
| 19 | 80 | 65 | 10 | 6 |
| 20 | 83 | 68 | 10 | 6 |
Data sourced from a study on the synthesis of novel 2H-chromene derivatives. mdpi.com
Solvent-Free or Reduced-Solvent Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. cem.com Microwave-assisted synthesis is particularly well-suited for solvent-free reactions, where the reactants are adsorbed onto a solid support or react in a neat mixture. cem.com This approach not only reduces environmental impact but also simplifies the work-up procedure. jmest.org Several chromene syntheses have been successfully carried out under solvent-free microwave conditions, demonstrating the feasibility and benefits of this technique. vjs.ac.vnjmest.org
Ultrasonication-Mediated Synthesis
The use of ultrasound in organic synthesis, often referred to as sonochemistry, provides an alternative green method for promoting chemical reactions. researchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates. mdpi.com
Ultrasound-assisted synthesis of chromene derivatives has been shown to be highly efficient, often leading to excellent yields in significantly shorter reaction times compared to conventional methods. researchgate.nettroindia.in For instance, the synthesis of substituted 2-amino-3-cyano-4-aryl-4H-chromenes using potassium titanium oxalate (B1200264) as a catalyst under ultrasound irradiation yielded 92% of the product in just 15 minutes, whereas the conventional method required 3.5 hours to achieve an 85% yield. sci-hub.se This method also offers the advantage of using water-soluble and easily removable catalysts, further contributing to its green credentials. sci-hub.se
The following table provides a comparative overview of conventional versus ultrasound-assisted synthesis for a specific chromene derivative.
| Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) |
| Conventional | Rochelle salt | Ethanol | 4 h | Reflux | 82 |
| Ultrasound | Rochelle salt | Ethanol | 20 min | 40 | 90 |
Data adapted from a study on the synthesis of substituted chromenes. troindia.in
Catalytic Systems and Optimization for Sustainable Production
The synthesis of 7-propoxy-2H-chromene-3-carbaldehyde and its analogues is increasingly guided by the principles of green chemistry, emphasizing the use of efficient catalytic systems to minimize waste, energy consumption, and the use of hazardous materials. nih.gov The optimization of these systems is crucial for developing sustainable production protocols that are both economically viable and environmentally benign. Research in this area focuses on catalyst efficiency, recyclability, and the use of alternative energy sources. benthamdirect.com
A variety of catalytic systems have been explored for the synthesis of the chromene scaffold. Organocatalysis, for instance, offers a metal-free alternative that often utilizes simple, commercially available molecules like piperidine, L-proline, or cyclohexylamine (B46788) to catalyze key bond-forming reactions. arkat-usa.orgrsc.org These catalysts are particularly effective in domino reactions, such as the oxa-Michael-aldol condensation between a substituted salicylaldehyde (e.g., 4-propoxysalicylaldehyde) and an α,β-unsaturated aldehyde, which is a primary route to 2H-chromene-3-carbaldehydes. scispace.comresearchgate.net Optimization of these organocatalytic systems often involves screening catalysts, solvents, and reaction temperatures to maximize yield and selectivity while minimizing reaction times.
Heterogeneous catalysts are gaining prominence due to their significant advantages in sustainable production, primarily their ease of separation from the reaction mixture and potential for recyclability. researchgate.net Materials such as mesoporous Cu-SBA-15 and praseodymium oxide (Pr₆O₁₁) have been successfully employed as nanocatalysts in the synthesis of various chromene derivatives. orientjchem.orgresearchgate.net These solid catalysts can facilitate high yields under milder conditions and can often be recovered and reused multiple times without significant loss of activity. Another green approach involves the use of Rochelle salt (potassium sodium tartrate), a biodegradable and reusable catalyst for one-pot, three-component reactions to produce chromenes in aqueous media. researchgate.netscispace.com
The drive for sustainability has also led to the optimization of reaction conditions through the adoption of innovative technologies. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govajrconline.org These techniques promote efficient energy transfer, which can enable reactions to proceed at lower bulk temperatures and often under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. ajrconline.org
The following table summarizes various catalytic systems and conditions used for the synthesis of analogous chromene derivatives, highlighting the ongoing efforts to optimize these processes for sustainability.
| Catalyst System | Reaction Type | Key Optimization Parameters | Advantages for Sustainable Production | Analogous Product Yields |
|---|---|---|---|---|
| Organocatalysts (e.g., Piperidine, Proline) | Domino Oxa-Michael/Aldol Condensation | Catalyst loading, solvent polarity, temperature | Metal-free, readily available, low toxicity | Good to Excellent |
| Heterogeneous Nanocatalysts (e.g., Cu-SBA-15) | Knoevenagel Condensation | Catalyst particle size, reaction medium (e.g., EtOH/CH₂Cl₂), temperature | Recyclable, high efficiency, ease of separation | High (up to 95%) |
| Rochelle Salt | One-Pot Three-Component Reaction | Solvent (Water vs. Ethanol), catalyst concentration | Biodegradable, reusable, uses green solvents | Good |
| FeCl₃ | Intramolecular Alkyne-Carbonyl Metathesis | Catalyst loading (mol%), solvent (acetonitrile) | Efficient for specific substrates, high yields | High |
| Microwave Irradiation | Various (e.g., Multicomponent reactions) | Power level (Watts), irradiation time | Drastically reduced reaction times, energy efficient | Often higher than conventional methods |
| Ultrasound Assistance | Various (e.g., Vilsmeier-Haack) | Frequency, power intensity, temperature | Enhanced reaction rates, improved yields, shorter times | Very Good to Excellent |
Atom Economy and Environmental Impact Assessments of Synthetic Protocols
A critical aspect of designing sustainable synthetic routes for compounds like this compound is the evaluation of their efficiency and environmental footprint. Green chemistry metrics provide a quantitative framework for this assessment, with atom economy being a foundational concept. jocpr.comnumberanalytics.com Atom economy calculates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product, with the ideal being 100%. jocpr.com
Synthetic strategies for chromene-3-carbaldehydes can be broadly categorized into reaction types with inherently different atom economies.
Addition Reactions: Cycloadditions and tandem reactions that form the chromene ring in a single, concerted step generally exhibit high atom economy, as all or most of the atoms from the starting materials are incorporated into the product. For example, a domino oxa-Michael/aldol condensation between a salicylaldehyde derivative and an α,β-unsaturated aldehyde proceeds with the loss of only one molecule of water, resulting in a high theoretical atom economy.
Substitution and Elimination Reactions: In contrast, classical methods like the Vilsmeier-Haack reaction, which introduces the formyl group, often suffer from poor atom economy. numberanalytics.com This reaction utilizes stoichiometric amounts of reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which are converted into significant quantities of inorganic waste. scirp.orgresearchgate.net Although effective, the large amount of byproducts makes this route less desirable from a green chemistry perspective. numberanalytics.com
Beyond atom economy, a more holistic environmental impact assessment involves other metrics such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI). nih.gov The E-Factor quantifies the total mass of waste produced per unit mass of product, while PMI considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final product. mostwiedzy.pl Protocols that rely on large volumes of volatile organic solvents, extensive workup procedures involving multiple extractions, and chromatography for purification will inevitably have high E-Factors and PMIs, indicating a greater environmental burden.
The table below provides a comparative analysis of different synthetic approaches based on key green chemistry principles.
| Synthetic Protocol | Principle Reaction Type | Typical Atom Economy | Key Environmental Impact Factors | Potential for Improvement |
|---|---|---|---|---|
| Domino Oxa-Michael/Aldol Condensation | Addition/Condensation | High | Solvent choice, catalyst toxicity (if metal-based) | Use of organocatalysts, solvent-free conditions, or green solvents. |
| Vilsmeier-Haack Formylation | Electrophilic Substitution | Low | Generation of significant inorganic waste (e.g., phosphoric acid), use of corrosive reagents. | Development of alternative, greener formylating agents. |
| Multicomponent Reactions (MCRs) | Addition/Condensation | High | Dependent on specific components and catalyst system. | Employing biodegradable catalysts and aqueous reaction media. |
| Microwave-Assisted Synthesis | Varies | Reaction Dependent | Reduced energy consumption and solvent use due to shorter reaction times. | Coupling with solvent-free conditions for maximum benefit. |
By systematically applying these assessment tools, chemists can design and optimize synthetic pathways to this compound that are not only efficient in yield but also sustainable and minimally impactful on the environment.
Chemical Reactivity and Derivatization Strategies of 7 Propoxy 2h Chromene 3 Carbaldehyde
Role as a Versatile Building Block for Diverse Heterocycles
7-Propoxy-2H-chromene-3-carbaldehyde serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. nih.gov Heterocycles are fundamental components of many biologically active molecules, including pharmaceuticals, vitamins, and natural products. ossila.com The reactivity of the aldehyde group, combined with the inherent structure of the chromene ring, allows for its participation in various cyclization and condensation reactions. This dual reactivity enables chemists to construct fused ring systems and other complex scaffolds in an efficient manner. researchgate.netosi.lv
The strategic placement of the propoxy group at the 7-position can influence the electronic properties and solubility of the molecule, potentially modulating the biological activity of its derivatives. chemimpex.com Chromene-3-carbaldehydes, in general, are key intermediates for producing fused heterocyclic systems like chromenopyridines and chromenoquinolines, demonstrating their importance as foundational scaffolds in synthetic chemistry. nih.govnih.gov
Formation of Fused Heterocyclic Systems
The aldehyde functional group and the adjacent double bond in the pyran ring of this compound provide reactive sites for the construction of fused heterocyclic systems. These reactions often proceed through multicomponent strategies, yielding complex molecules in a single step.
Chromenopyridine scaffolds are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities. mdpi.com The synthesis of these structures can be achieved using chromene-3-carbaldehydes as key precursors. For instance, Patel et al. have demonstrated a method for preparing bischromeno structures by reacting chromene-3-carbaldehydes with chromenylpyridinium salts in the presence of ammonium (B1175870) acetate (B1210297), with yields ranging from 54–79%. mdpi.com Although this specific example does not use the 7-propoxy derivative, the methodology is applicable to substituted chromene-3-carbaldehydes. The reaction proceeds through the formation of a bischromene adduct, which then cyclizes with ammonium acetate to generate the fused chromenopyridine core. mdpi.com
Another approach involves the condensation of chromene-3-carbaldehydes with active methylene (B1212753) compounds and an amine source, leading to the formation of the pyridine (B92270) ring fused to the chromene framework. These multicomponent reactions are highly valued for their efficiency and ability to generate molecular diversity. researchgate.net
The reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with various anilines provides a direct route to the synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines. nih.govnih.gov This transformation involves the initial formation of an imine intermediate, followed by an in-situ cyclization reaction with the elimination of hydrochloric acid. The addition of trifluoroacetic acid (TFA) has been shown to promote this cyclization efficiently. nih.gov This protocol highlights the utility of chromene-3-carbaldehydes in building complex, tetracyclic systems.
| Entry | R¹ | R² (in Aniline) | Product | Yield (%) |
| 1 | H | H | 6-phenyl-6H-chromeno[3,4-c]quinoline | 55 |
| 2 | OMe | H | 6-(4-methoxyphenyl)-6H-chromeno[3,4-c]quinoline | 60 |
| 3 | H | Me | 6-phenyl-9-methyl-6H-chromeno[3,4-c]quinoline | 61 |
| 4 | OMe | Me | 6-(4-methoxyphenyl)-9-methyl-6H-chromeno[3,4-c]quinoline | 65 |
| This table presents data for the synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines from related 4-chloro-2-aryl-2H-chromene-3-carbaldehydes, illustrating a key synthetic application. nih.gov |
Olefination Reactions at the Aldehyde Moiety
The aldehyde group of this compound is readily susceptible to olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. This provides a powerful tool for extending the carbon framework and synthesizing derivatives with conjugated systems.
The Wittig reaction is a widely used method for olefination. Research has demonstrated that 2-aryl-4-chloro-2H-chromene-3-carbaldehydes can be effectively converted into their corresponding 3-styryl-2H-chromene derivatives using this reaction. nih.govnih.gov The reaction involves treating the aldehyde with a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base. This methodology allows for the introduction of a styryl group at the 3-position of the chromene ring, leading to the formation of compounds with extended π-conjugation, which are of interest for their optical properties. nih.gov The reaction often produces a mixture of (Z) and (E) isomers.
| Entry | R¹ | R² (in Ylide) | Product | Yield (%) (Z/E ratio) |
| 1 | H | H | 4-chloro-2-phenyl-3-styryl-2H-chromene | 75 (29:71) |
| 2 | OMe | H | 4-chloro-2-(4-methoxyphenyl)-3-styryl-2H-chromene | 78 (33:67) |
| 3 | H | OMe | 4-chloro-3-(4-methoxystyryl)-2-phenyl-2H-chromene | 80 (28:72) |
| 4 | OMe | OMe | 4-chloro-2-(4-methoxyphenyl)-3-(4-methoxystyryl)-2H-chromene | 82 (31:69) |
| This table shows representative yields for the Wittig reaction of 4-chloro-2-aryl-2H-chromene-3-carbaldehydes, a reaction applicable to this compound. nih.gov |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon atom of the aldehyde group in this compound is a prime target for attack by a wide range of nucleophiles. libretexts.org These nucleophilic addition reactions are fundamental to the derivatization of this compound. masterorganicchemistry.com
Following the initial nucleophilic attack, the reaction can proceed through different pathways. A simple addition followed by protonation leads to an alcohol. Alternatively, if the nucleophile contains an appropriate functional group, the initial adduct can undergo a subsequent condensation or cyclization reaction. masterorganicchemistry.comyoutube.com
An example of this reactivity is the reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with indole (B1671886). In this reaction, the indole acts as a nucleophile, attacking the aldehyde carbon. The reaction proceeds further, with a second indole molecule reacting to form 3,3'-[(2-aryl-4-chloro-2H-chromen-3-yl)methylene]bis(1H-indoles). nih.gov This demonstrates the capacity of the aldehyde to engage in reactions that form multiple new carbon-carbon bonds. Condensation reactions with compounds containing active methylene groups, such as malononitrile (B47326) or rhodanine-3-acetic acid, in the presence of a base like piperidine, are also common strategies to synthesize more complex derivatives. rsc.org
Reactions with Amines and Substituted Aniline Derivatives
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and substituted anilines to form the corresponding Schiff bases (imines). This reaction is a cornerstone of imine chemistry and typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ijacskros.comorientjchem.orgnih.gov The reaction is often catalyzed by a small amount of acid. orientjchem.org
The resulting Schiff bases, characterized by the C=N double bond (azomethine group), are valuable intermediates themselves, serving as precursors for the synthesis of various biologically active molecules and ligands. ijacskros.comnih.gov The general transformation is outlined in the table below.
Table 1: General Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Primary Amine (R-NH₂) / Substituted Aniline (Ar-NH₂) | N-((7-propoxy-2H-chromen-3-yl)methylene)alkan-1-amine / N-((7-propoxy-2H-chromen-3-yl)methylene)aniline |
Detailed Research Findings: The synthesis of Schiff bases from various aldehydes and amines is a well-established and efficient process. beilstein-journals.orgnih.gov The reaction can often be carried out under mild conditions, such as refluxing in ethanol, sometimes with the addition of a catalytic amount of acid like glacial acetic acid to facilitate the dehydration step. nih.gov The formation of the imine product can be monitored by standard spectroscopic techniques.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
The carbon-carbon double bond in the 2H-chromene ring system, activated by the adjacent aldehyde group, can participate as a dipolarophile in cycloaddition reactions. organic-chemistry.org A significant application is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgfu-berlin.de
Research has demonstrated that 2H-chromene-3-carbaldehyde derivatives can be employed in one-pot, three-component 1,3-dipolar cycloaddition reactions. researchgate.netrsc.org In a typical example, the reaction involves the in situ generation of an azomethine ylide (the 1,3-dipole) from the condensation of a secondary amino acid (such as L-proline) and an isatin (B1672199) derivative. This reactive intermediate then undergoes a cycloaddition with the 2H-chromene-3-carbaldehyde, which acts as the dipolarophile. researchgate.netrsc.org This methodology allows for the rapid assembly of complex, spiro-fused heterocyclic systems that incorporate the chromene moiety. researchgate.netrsc.org
Table 2: Example of a Three-Component 1,3-Dipolar Cycloaddition
| Component 1 (1,3-Dipole Precursor) | Component 2 (1,3-Dipole Precursor) | Component 3 (Dipolarophile) | Product Class |
|---|---|---|---|
| Isatin | Secondary Amino Acid (e.g., L-Proline) | This compound | Spirooxindole-pyrrolidine fused chromene derivatives |
Detailed Research Findings: This type of multicomponent reaction is highly valued for its efficiency and atom economy. researchgate.net Studies on similar systems have shown that the reaction proceeds with high regio- and stereoselectivity. rsc.org The mechanism involves the formation of the azomethine ylide, which then adds across the double bond of the chromene system to form a five-membered pyrrolidine (B122466) ring fused to the chromene backbone in a spirocyclic fashion. researchgate.net
Functional Group Transformations
Oxidation to Carboxylic Acid Derivatives (e.g., 7-Propoxy-2H-chromene-3-carboxylic acid)
The aldehyde group at the C-3 position of this compound can be readily oxidized to the corresponding carboxylic acid, 7-propoxy-2H-chromene-3-carboxylic acid. This transformation is a common and important step in synthetic chemistry, as carboxylic acids are versatile precursors for other functional groups like esters, amides, and acid chlorides. thermofisher.com
Several methods are available for this oxidation. A particularly effective and mild method for oxidizing α,β-unsaturated aldehydes, such as this chromene derivative, is the Pinnick oxidation. semanticscholar.org This method typically utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as sulfamic acid or 2-methyl-2-butene, to prevent side reactions. semanticscholar.org
Table 3: Oxidation of Aldehyde to Carboxylic Acid
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | Sodium chlorite (NaClO₂), Sulfamic acid (H₂NSO₃H), in a suitable solvent (e.g., DCM/water) | 7-Propoxy-2H-chromene-3-carboxylic acid |
Detailed Research Findings: The Pinnick oxidation is widely used for the conversion of chromone-3-carbaldehydes to their corresponding carboxylic acids in good yields. semanticscholar.org The reaction is generally clean and tolerates a variety of other functional groups, making it a reliable choice for this transformation. The resulting 7-propoxy-2H-chromene-3-carboxylic acid can be further derivatized, for example, by reacting it with various amines after activation (e.g., conversion to an acid chloride) to produce a library of chromene-3-carboxamides. semanticscholar.org
Spectroscopic Characterization and Structural Elucidation of 7 Propoxy 2h Chromene 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of a 7-alkoxy-2H-chromene-3-carbaldehyde derivative, distinct signals corresponding to the aldehydic, vinylic, aromatic, and alkoxy protons are expected. For instance, in a similar compound, the aldehydic proton (CHO) typically appears as a singlet in the downfield region, around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
The vinylic proton on the chromene ring (at position 4) is expected to resonate as a singlet further upfield. The aromatic protons on the benzene (B151609) ring will exhibit characteristic splitting patterns depending on their substitution. For a 7-substituted chromene, three aromatic protons would be present, showing coupling patterns typical of a multi-substituted benzene ring.
The protons of the propoxy group at the 7-position would present as a triplet for the terminal methyl group (CH₃) around δ 1.0-1.2 ppm, a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂) around δ 1.7-1.9 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) around δ 3.9-4.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 7-Propoxy-2H-chromene-3-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | 9.5 - 10.5 | Singlet |
| Vinylic H (C4-H) | 7.5 - 8.0 | Singlet |
| Aromatic H | 6.5 - 7.5 | Multiplet |
| O-CH₂ -CH₂-CH₃ | 3.9 - 4.1 | Triplet |
| O-CH₂-CH₂ -CH₃ | 1.7 - 1.9 | Sextet |
Note: The predicted values are based on the analysis of similar chromene derivatives.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aldehydic carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 190-200 ppm. The carbons of the aromatic ring and the double bond of the chromene moiety resonate in the δ 110-160 ppm region. The carbons of the propoxy group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic C (CHO) | 190 - 200 |
| Aromatic & Vinylic Cs | 110 - 160 |
| O -CH₂-CH₂-CH₃ | 65 - 75 |
| O-C H₂-CH₂-CH₃ | 20 - 30 |
Note: The predicted values are based on the analysis of analogous structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1700 cm⁻¹. Other significant peaks would include the C-O-C stretching vibrations of the ether linkage and the chromene ring, typically found in the 1000-1300 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring and the vinylic group would be observed around 1500-1600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H Stretch | 2720 & 2820 | Medium |
| Alkane C-H Stretch | 2850 - 3000 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₁₃H₁₄O₃), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (218.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would likely involve the loss of the propoxy group or the aldehyde group. Common fragments could include the loss of a propyl radical (•C₃H₇) leading to a peak at m/z 175, or the loss of the formyl radical (•CHO) resulting in a peak at m/z 189.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 218.09 |
| [M+H]⁺ | 219.10 |
| [M+Na]⁺ | 241.08 |
| [M-CHO]⁺ | 189.10 |
Note: Predicted m/z values are based on the molecular formula C₁₃H₁₄O₃.
Advanced Spectroscopic Techniques for Detailed Structural Confirmation
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The chromene ring system in this compound, which includes a conjugated aldehyde, is expected to show strong absorption in the UV-Vis region. The extended conjugation involving the benzene ring, the pyran ring double bond, and the carbonyl group would likely result in absorption maxima (λ_max) at longer wavelengths, potentially in the 300-400 nm range. The position of λ_max can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-ulm.decreative-biostructure.com This powerful method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of molecules in the solid state. Although a crystal structure for this compound has not been specifically reported in the reviewed literature, analysis of closely related chromene-3-carbaldehyde derivatives provides significant insights into the likely solid-state conformation and packing of this class of compounds.
Detailed crystallographic studies have been successfully performed on several derivatives, elucidating key structural features of the chromene core and the influence of various substituents on the crystal packing. These studies reveal a general planarity of the fused ring system and the involvement of the carbaldehyde group in various intermolecular interactions.
Crystallographic Data of 7-Substituted-2-oxo-2H-chromene-3-carbaldehyde Derivatives
A notable example is the crystal structure of 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. nih.govresearchgate.net In this compound, the coumarin (B35378) core is essentially planar. The crystal structure reveals that the packing of molecules is stabilized by weak intermolecular C—H⋯O hydrogen-bonding interactions, which link the molecules into layers. nih.gov Furthermore, slipped π–π stacking interactions are observed between the fused rings of adjacent molecules. nih.gov One of the ethyl groups on the diethylamino substituent was found to be disordered. nih.govresearchgate.net
Table 1: Crystal Data and Structure Refinement for 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅NO₃ |
| Formula Weight | 245.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 25.488 (17) |
| b (Å) | 7.844 (6) |
| c (Å) | 12.599 (12) |
| β (°) | 92.39 (3) |
| Volume (ų) | 2517 (3) |
| Z | 8 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R[F² > 2σ(F²)] | 0.048 |
| wR(F²) | 0.144 |
Crystallographic Data of 7-Halo-4-oxo-4H-chromene-3-carbaldehyde Derivatives
Investigations into halogenated derivatives, such as 7-bromo-4-oxo-4H-chromene-3-carbaldehyde and 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, offer further understanding of the supramolecular chemistry of these systems.
The crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde shows that the molecule is nearly planar. researchgate.netnih.gov The crystal packing is dominated by C—H⋯O hydrogen bonds, which link the molecules into tapes. These tapes are further organized into layers through stacking interactions. researchgate.netnih.gov
Table 2: Crystal Data and Structure Refinement for 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₀H₅BrO₃ |
| Formula Weight | 253.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8580 (18) |
| b (Å) | 6.054 (4) |
| c (Å) | 37.268 (13) |
| β (°) | 90.39 (4) |
| Volume (ų) | 870.4 (8) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.109 |
Similarly, the structure of 7-iodo-4-oxo-4H-chromene-3-carbaldehyde reveals molecules linked by C—H⋯O hydrogen bonds and stacking interactions. nih.gov A key feature of this structure is the presence of halogen bonds between the iodine atom and the formyl oxygen atom of an adjacent molecule, highlighting the role of halogen bonding in directing the crystal architecture. nih.gov
Table 3: Crystal Data and Structure Refinement for 7-Iodo-4-oxo-4H-chromene-3-carbaldehyde nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₅IO₃ |
| Formula Weight | 300.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.572 (4) |
| b (Å) | 7.533 (4) |
| c (Å) | 13.045 (6) |
| β (°) | 109.84 (2) |
| Volume (ų) | 884.2 (7) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71069 Å) |
These detailed crystallographic analyses of derivatives provide a robust framework for predicting the solid-state structure of this compound. It is anticipated that the chromene core would be planar, and the crystal packing would be influenced by a combination of weak hydrogen bonds involving the propoxy and carbaldehyde oxygen atoms, as well as potential π–π stacking interactions between the aromatic rings.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations provide fundamental information about molecular geometry, orbital energies, and the distribution of electron density, which in turn helps in predicting a molecule's stability and reactivity.
For 7-propoxy-2H-chromene-3-carbaldehyde, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. Such studies on related 4H-benzo[h]chromene derivatives have been used to determine optimized molecular structures, showing that the fused ring system is nearly planar while substituent groups may be out of plane. researchgate.net
Key parameters derived from DFT that are crucial for predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and highlight electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. For a related series of 2H-chromene-based compounds, DFT studies were employed to investigate the mechanism of cycloaddition reactions, predicting the most likely transition states and reaction pathways.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Generic Chromene Scaffold (Note: These are illustrative values based on typical findings for chromene derivatives and not specific to this compound)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |
| Global Electrophilicity (ω) | μ2 / 2η | 3.66 eV |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.
In the context of this compound, docking simulations would be used to explore its potential binding affinity and mode of interaction with various enzymes or receptors. Chromene derivatives have been investigated as inhibitors for several targets, including carbonic anhydrases, cholinesterases, and β-secretase, which are relevant in cancer and Alzheimer's disease.
The process involves preparing the 3D structure of the ligand (this compound) and the target protein (obtained from a repository like the Protein Data Bank). Docking software then systematically samples different conformations and orientations of the ligand within the protein's active site, scoring them based on a force field that estimates binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, docking studies on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives identified hydrogen bonding between the carbaldehyde moiety and key amino acid residues in the active site of target enzymes.
Table 2: Illustrative Molecular Docking Results for a Chromene Derivative with a Hypothetical Protein Target (Note: Data is representative and not from a specific study on this compound)
| Parameter | Description | Value |
| Binding Energy | Estimated free energy of binding | -8.2 kcal/mol |
| Interacting Residues | Key amino acids in the binding site | TYR 128, HIS 438, TRP 82 |
| Key Interactions | Types of non-covalent bonds formed | Hydrogen bond with TYR 128, π-π stacking with TRP 82 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Chromene Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.
A QSAR study involving this compound would require a dataset of structurally related chromene derivatives with measured biological activity against a specific target. Various molecular descriptors would be calculated for each compound, falling into categories such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed activity.
While no specific QSAR model for this compound is available, studies on other chromene derivatives have successfully identified descriptors that are critical for their activity. For example, electronic parameters like the energy of the highest occupied molecular orbital and steric factors have been shown to be important for the antifungal activity of certain chromenes. Such models provide valuable insights that can guide the design of more potent analogs.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This helps in understanding reaction feasibility, selectivity, and the role of catalysts.
The synthesis of 2H-chromene-3-carbaldehydes often proceeds via an oxa-Michael-aldol domino reaction between a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde like acrolein. A computational study of the synthesis of this compound would involve using DFT to model this reaction.
Researchers would calculate the structures and energies of all potential intermediates and transition states. This would allow for the determination of the activation energies for each step, identifying the rate-determining step of the reaction. Natural Bond Orbital (NBO) analysis could also be employed to study charge distribution changes throughout the reaction, confirming the flow of electrons as proposed in the mechanistic steps. Such computational investigations have been performed for similar multi-component reactions involving 2H-chromene-3-carbaldehydes, confirming the proposed reaction pathways and explaining observed regio- and stereoselectivity.
Biological and Pharmacological Investigations of Chromene 3 Carbaldehydes Mechanistic Focus
General Biological Activities of Chromene Scaffolds
The chromene (or benzopyran) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, leading to a wide spectrum of pharmacological effects. discovery.csiro.auijpsjournal.com Compounds featuring this structure have demonstrated significant potential as antioxidant, anti-inflammatory, and antimicrobial agents. biointerfaceresearch.commdpi.commdpi.com
Chromene derivatives are noted for their significant antioxidant capabilities, largely attributed to their ability to act as radical scavengers. biointerfaceresearch.commdpi.com Studies have demonstrated that these compounds can effectively neutralize harmful free radicals, which are implicated in a variety of disease processes. The antioxidant activity of newly synthesized 4H-chromene derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with many compounds showing good inhibition percentages when compared to standard antioxidants like ascorbic acid. biointerfaceresearch.com The structural features of the chromene ring and its various substituents play a crucial role in this activity. researchgate.net Certain chromene derivatives have shown prolonged antioxidant effects in models of lipid peroxidation. researchgate.net
The chromene scaffold is a key component in many compounds with potent anti-inflammatory properties. ontosight.ainih.govmdpi.com Research has shown that these derivatives can suppress the activation of inflammatory mediators. nih.gov For instance, sargachromanol D, a chromene compound isolated from algae, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This effect was achieved by preventing the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, chromene compounds can reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), by inhibiting the activation of key signaling pathways like NF-κB. nih.govresearchgate.net
Chromene derivatives exhibit broad-spectrum antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungi. ijpsjournal.comnih.govtandfonline.com Their mechanisms of action are varied; they can inhibit essential bacterial enzymes like DNA gyrase, which hampers DNA replication, or disrupt bacterial membrane integrity, leading to cell death. ijpsjournal.com This makes them valuable in addressing antimicrobial resistance. ijpsjournal.com Studies have highlighted the efficacy of chromene derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. mdpi.comijpsjournal.com The 3-nitro-2H-chromene scaffold, in particular, has been identified as a valuable pharmacophore for developing new antibacterial drugs. mdpi.com
Anticancer Activity Studies on Chromene-3-carbaldehyde Derivatives
The chromene structure is a cornerstone in the development of new anticancer agents, with many derivatives demonstrating potent cytotoxic effects against a multitude of human cancer cell lines. orientjchem.orgnih.govresearchgate.net Chromene-3-carbaldehydes, specifically, serve as crucial intermediates in the synthesis of novel heterocyclic compounds with significant anticancer potential. bohrium.commdpi.com
Numerous studies have evaluated the anticancer activity of chromene-3-carbaldehyde derivatives and related chromenes through in vitro cytotoxicity assays against various human cancer cell lines. These compounds have consistently demonstrated the ability to inhibit cancer cell proliferation, often with high potency. nih.goveurekaselect.comnih.gov
For example, a series of novel chromene derivatives were tested against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines, with some compounds showing higher activity than the reference drug doxorubicin. nih.gov In another study, newly synthesized chromene/ ijpsjournal.comresearchgate.netnih.govtriazole hybrids were screened against MCF-7, PC-3 (prostate), and HeLa (cervical) cancer cell lines, with several compounds showing IC₅₀ values in the low micromolar range. researchgate.net A separate investigation into chromone (B188151) derivatives from a marine-derived fungus found that one compound, epiremisporine H, exhibited significant cytotoxicity against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells. mdpi.com These findings underscore the potential of the chromene scaffold in developing new chemotherapeutic agents. semanticscholar.org
| Compound Type | Cancer Cell Line | Reported Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Chromene-based Hydantoin Derivative (135o) | Various | Comparable to Cisplatin | orientjchem.org |
| Chromene Derivative (Compound 2) | HT-29 (Colon) | Higher than Doxorubicin | nih.gov |
| Chromene Derivative (Compound 5) | HepG-2 (Liver) | Higher than Doxorubicin | nih.gov |
| Chromene Derivative (Compound 6) | MCF-7 (Breast) | Higher than Doxorubicin | nih.gov |
| Epiremisporine H (Compound 3) | HT-29 (Colon) | 21.17 ± 4.89 | mdpi.com |
| Epiremisporine H (Compound 3) | A549 (Lung) | 31.43 ± 3.01 | mdpi.com |
| Chromene/triazole Hybrid (8j) | MCF-7 (Breast) | 2.67 ± 0.03 | researchgate.net |
| Chromene/triazole Hybrid (8j) | PC-3 (Prostate) | 3.13 ± 0.03 | researchgate.net |
| Chromene/triazole Hybrid (8j) | HeLa (Cervical) | 3.05 ± 0.05 | researchgate.net |
The anticancer effects of chromene derivatives are not attributed to a single mechanism but involve multiple cellular pathways and molecular targets. nih.gov Research has elucidated several key ways these compounds exert their cytotoxic effects.
A primary mechanism for many chromene derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential for cell division, and their destabilization leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.govresearchgate.net Crolibulin™ (EPC2407), a chromene derivative in clinical trials, functions as a tubulin polymerization inhibitor by binding to the colchicine (B1669291) binding site. researchgate.netnih.gov
Induction of apoptosis is another well-documented pathway. researchgate.net Chromene compounds can trigger this process by modulating the expression of Bcl-2 family proteins, which are critical regulators of cell death. mdpi.comsemanticscholar.org This often involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases, the executive enzymes of apoptosis. researchgate.netmdpi.com
Furthermore, certain chromene derivatives have been found to inhibit specific enzymes that are overactive in cancer cells. For example, 4-Aryl-4H-chromene-3-carbonitrile derivatives have been reported to effectively inhibit Src kinases, which are involved in cancer cell proliferation and metastasis. nih.gov Other related benzo[f]chromenes have been shown to induce cell cycle arrest and apoptosis by dually inhibiting topoisomerases I and II, enzymes crucial for DNA replication. mdpi.com
Investigation of Molecular Targets and Pathways
Enzyme Inhibition Studies
Chromene-3-carbaldehyde derivatives have been identified as potent inhibitors of several key enzymes implicated in a range of diseases.
Monoamine Oxidase B (MAO-B): The chromone scaffold, a close structural relative of the chromene core, is a privileged structure for the inhibition of MAO-B, an enzyme linked to neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov Studies on chromone-3-carboxamide derivatives have shown that substituents at the C-7 position can significantly influence their MAO-B inhibitory activity, with IC50 values ranging from the micromolar to the nanomolar concentrations. nih.gov The inhibitory mechanism is believed to involve π-π stacking interactions between the chromene ring and aromatic residues, such as Tyr435 and Tyr398, within the active site of MAO-B. nih.gov Additionally, hydrogen bonding between the carbonyl oxygen of the chromene ring and Tyr398 further stabilizes the inhibitor-enzyme complex. nih.gov
15-Lipoxygenase (15-LOX): 15-Lipoxygenase is an enzyme involved in inflammatory processes, and its inhibition is a target for anti-inflammatory therapies. nih.gov Derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde have been evaluated for their inhibitory activity against 15-LOX. nih.gov The competitive inhibition observed with some of these derivatives suggests a direct interaction with the enzyme's active site. nih.gov
Histone Deacetylase (HDAC): While direct inhibition of histone deacetylases by 7-propoxy-2H-chromene-3-carbaldehyde has not been extensively reported, the broader class of hydroxamic acid-containing compounds, which can be synthesized from such aldehydes, are well-known HDAC inhibitors. nih.gov For instance, the transformation of an aldehyde to a hydroxamic acid moiety is a key feature in the design of potent HDAC inhibitors like Vorinostat (SAHA). nih.gov
The following table summarizes the enzyme inhibition data for some chromene derivatives.
| Compound Class | Target Enzyme | Key Findings |
| Chromone-3-carboxamide derivatives | Monoamine Oxidase B (MAO-B) | Substituents at the C-7 position influence inhibitory activity, with IC50 values in the micromolar to nanomolar range. nih.gov |
| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives | 15-Lipoxygenase (15-LOX) | Exhibit inhibitory effects, with some derivatives showing a competitive mode of inhibition. nih.gov |
Interaction with Cellular Receptors
The interaction of chromene derivatives with cellular receptors is another avenue through which they exert their pharmacological effects. A notable example is the antagonism of the P2Y6 receptor by 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. nih.gov The P2Y6 receptor is a Gq protein-coupled receptor involved in inflammatory and neurodegenerative processes. nih.gov Synthetic analogues with modifications at the 6-position of the chromene ring have been shown to be potent antagonists, with IC50 values in the low micromolar range. nih.gov This suggests that the chromene scaffold can be a valuable template for the development of receptor-targeted therapies.
Disruption of Microtubule Formation and Induction of Apoptosis
The anticancer potential of chromene derivatives has been linked to their ability to interfere with microtubule dynamics and induce programmed cell death, or apoptosis. While specific studies on this compound are limited, related 2-phenyl/H-3-styryl-2H-chromene derivatives have been investigated as antimicrotubule agents. ias.ac.in The disruption of microtubule formation can lead to cell cycle arrest and ultimately trigger apoptosis. Furthermore, some coumarin (B35378) derivatives, which share the chromene core, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).
Structure-Activity Relationships (SAR) in Chromene-3-carbaldehyde Derivatives
The biological activity of chromene-3-carbaldehyde derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features required for their interaction with specific biological targets.
For MAO-B inhibitors based on the chromone scaffold, the presence of a substituent at the C-7 position is crucial for potent inhibitory activity. nih.gov The nature of this substituent can significantly modulate the potency. In the case of P2Y6 receptor antagonists, derivatization at the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene core with various alkynyl analogues has been explored. nih.gov These studies revealed that even sterically demanding groups at this position can be well-tolerated without a loss of affinity. nih.gov For instance, trialkylsilyl-ethynyl derivatives displayed a 3- to 5-fold greater affinity than the parent compound. nih.gov
Mechanistic Insights into Biological Activity
The biological activities of chromene-3-carbaldehyde derivatives can be attributed to a combination of mechanisms. The planar chromene ring system facilitates π-π stacking interactions with aromatic amino acid residues in the active sites of enzymes and receptors. nih.gov The presence and position of various functional groups on the chromene ring, such as the propoxy group at the 7-position and the carbaldehyde group at the 3-position, allow for a range of interactions, including hydrogen bonding and hydrophobic interactions.
The aldehyde group at the 3-position is a key feature, as it can be chemically modified to introduce other functionalities, thereby expanding the therapeutic potential of these compounds. For example, it can be a precursor for the synthesis of imino-2H-chromene derivatives, which have been investigated as multifunctional agents for Alzheimer's disease, targeting enzymes like BACE1 and cholinesterases. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Derivatizations for Enhanced Biological Activity
The aldehyde functional group at the 3-position of the 7-propoxy-2H-chromene-3-carbaldehyde ring is a key handle for synthetic modification, enabling the creation of diverse derivatives with potentially enhanced biological activities. Research into the broader 2H-chromene class has demonstrated that derivatization is a fruitful strategy for discovering potent and selective therapeutic agents. nih.gov
Future derivatization strategies could focus on several key reaction types:
Synthesis of Imino-2H-chromenes: Condensation of the carbaldehyde with various primary amines can yield a library of imino-2H-chromene derivatives. Studies on similar structures have shown that these imino-chromenes can act as multifunctional agents against complex diseases like Alzheimer's by inhibiting enzymes such as BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov The nature of the substituent on the imino nitrogen can be systematically varied to optimize target binding and pharmacokinetic properties.
Formation of Thiazolidinones: The carbaldehyde can be used as a precursor for synthesizing chromene-bearing thiazolidinone rings. mdpi.com Thiazolidinones are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net
Hetero-Diels-Alder Reactions: The 2H-chromene-3-carbaldehyde core can participate in reactions like the hetero-Diels-Alder reaction to create complex, spirocyclic systems. researchgate.net These three-dimensional structures are of great interest in drug discovery as they can fit into the active sites of proteins and enzymes, potentially leading to highly selective inhibitors. researchgate.net
Carbonic Anhydrase Inhibitors: The 2H-chromene scaffold has been identified as a promising base for designing selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. nih.gov By modifying the this compound structure, for instance, by converting the aldehyde to other functional groups, novel derivatives could be developed as potential anticancer agents that target hypoxic tumors. nih.gov
The table below summarizes potential derivatizations and their associated biological targets based on research on analogous chromene structures.
| Derivative Class | Synthetic Precursor | Potential Biological Activity | Therapeutic Area |
| Imino-2H-chromenes | This compound + Primary Amines | BACE1, AChE, BuChE Inhibition | Neurodegenerative Diseases |
| Chromene-thiazolidinones | This compound | Antimicrobial, Anticancer | Infectious Diseases, Oncology |
| Spiro-pyrano[3,2-c]chromenes | This compound | Antibacterial | Infectious Diseases |
| Functionalized 2H-chromenes | This compound | Carbonic Anhydrase IX & XII Inhibition | Oncology |
These derivatization pathways offer a systematic approach to explore the chemical space around the this compound core, aiming to identify next-generation drug candidates with improved efficacy and selectivity.
Integration of Green Chemistry Principles for Industrial Scale-Up
As promising drug candidates emerge, the development of sustainable and efficient manufacturing processes becomes critical. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. mdpi.com The industrial scale-up of this compound and its derivatives presents an opportunity to integrate these principles from an early stage.
Key green chemistry strategies applicable to this context include:
Microwave-Assisted Synthesis: Organic reactions can be conducted much faster under microwave irradiation compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various 2H-chromene derivatives, often leading to higher yields and cleaner reaction profiles in shorter times. mdpi.commdpi.com Implementing microwave-assisted steps can significantly reduce energy consumption and solvent use during manufacturing.
Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of alternative, more environmentally benign solvents. For the synthesis of chromene derivatives, exploring solvents with better environmental, health, and safety profiles is a key area for process optimization. semanticscholar.org
Catalytic Processes: Employing catalytic methods, including biocatalysis (using enzymes), can replace stoichiometric reagents, leading to higher atom economy and a significant reduction in waste. seqens.com Enzymes operate under mild conditions and can offer high selectivity, further contributing to a greener process. seqens.com
The adoption of these principles can lead to a more sustainable and cost-effective industrial process for producing this compound-based pharmaceuticals.
| Green Chemistry Principle | Application in Chromene Synthesis | Potential Benefits |
| Microwave-Assisted Synthesis | Accelerating condensation and cyclization reactions. | Reduced reaction time, lower energy consumption, potentially higher yields. mdpi.com |
| Multi-Component Reactions | Combining salicylaldehyde (B1680747), an activated alkene, and other reagents in a single step. | Reduced waste, fewer purification steps, improved process mass intensity (PMI). seqens.com |
| Alternative Solvents | Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives (e.g., Me-THF, CPME). semanticscholar.org | Reduced environmental impact, improved worker safety. |
| Biocatalysis | Using enzymes for selective transformations, such as enantioselective reductions. | High selectivity, mild reaction conditions, reduced use of heavy metal catalysts. seqens.com |
Advanced Computational Modeling for Drug Design and Discovery
Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. mdpi.comsysrevpharm.org For derivatives of this compound, computational modeling can guide the design process, predict biological activity, and rationalize structure-activity relationships (SAR).
Key computational approaches include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how potential drug molecules will bind. beilstein-journals.org This allows for the rational design of derivatives with improved affinity and selectivity. For example, docking studies can be used to optimize the interaction of imino-chromene derivatives with the active site of BACE1 or carbonic anhydrase. nih.govbeilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building a QSAR model for a library of this compound derivatives, the activity of new, unsynthesized compounds can be predicted, helping to prioritize synthetic efforts. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can help assess the stability of the binding pose predicted by docking and reveal key interactions that contribute to binding affinity, offering a more detailed understanding than static models. beilstein-journals.org
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of drug candidates. Early-stage in silico ADME/Tox profiling helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources.
By integrating these computational techniques, the drug discovery process for this compound derivatives can be made more efficient and focused. sysrevpharm.org
Exploration of New Therapeutic Applications Beyond Current Scope
The broad biological activity profile of the chromene scaffold suggests that derivatives of this compound could be explored for a variety of therapeutic applications beyond their initial intended use.
Oncology: As previously mentioned, the 2H-chromene core is a promising scaffold for developing selective inhibitors of carbonic anhydrase IX and XII, which are key targets in hypoxic tumors. nih.gov Further investigation into this area could lead to novel anticancer agents.
Neurodegenerative Diseases: The potential for chromene derivatives to inhibit key enzymes implicated in Alzheimer's disease, such as BACE1 and cholinesterases, has been demonstrated. nih.gov This opens the door for developing multifunctional agents that can address different aspects of the disease pathology.
Infectious Diseases: The demonstrated antibacterial activity of some chromene derivatives warrants further exploration. researchgate.netresearchgate.net Screening libraries of this compound derivatives against a panel of pathogenic bacteria and fungi could identify new antimicrobial leads.
Other Applications: The chromene structure is also found in compounds with anti-inflammatory, antioxidant, and antiviral properties. researchgate.net A broad biological screening of novel derivatives could uncover unexpected activities and open up entirely new therapeutic avenues for this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for 7-propoxy-2H-chromene-3-carbaldehyde, and how can structural purity be validated?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the chromene core via Pechmann or Kostanecki-Robinson condensation, followed by propoxylation at the 7-position. A key step is the introduction of the aldehyde group at position 3, which can be achieved using Vilsmeier-Haack formylation. Post-synthesis, validate purity via 1H/13C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm and aldehyde protons at δ ~9.5–10 ppm) and HPLC-MS to confirm molecular weight and absence of byproducts .
Q. How do solubility and polarity impact experimental design for this compound?
- Methodological Answer : Chromene carbaldehydes are generally lipophilic due to the aromatic core and alkoxy substituents. Solubility in polar solvents (e.g., DMSO, acetone) is limited; use binary solvent systems (e.g., DCM:MeOH) for reactions. Measure logP values experimentally via shake-flask methods or predict using software like MarvinSketch. Adjust solvent polarity to optimize crystallization or chromatographic separation (e.g., silica gel TLC with hexane:EtOAc gradients) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identify the propoxy group (triplet at δ ~1.0–1.5 ppm for CH3, multiplet for CH2) and aldehyde proton (singlet at δ ~10 ppm).
- 13C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and chromene carbonyl (δ ~160–170 ppm).
- IR : Detect C=O stretches (~1680 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹).
Cross-validate with HRMS for exact mass .
Advanced Research Questions
Q. How can substituent effects (e.g., propoxy vs. methoxy) alter photophysical or biological activity?
- Methodological Answer : The electron-donating propoxy group enhances π-conjugation, potentially shifting UV-Vis absorption maxima (λmax) compared to methoxy analogs. Use TD-DFT calculations to predict electronic transitions and compare with experimental spectra. For biological activity, synthesize derivatives with varying alkoxy chain lengths and test in assays (e.g., fluorescent staining in live cells, as seen in coumarin-based probes) .
Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during formylation)?
- Methodological Answer : Byproducts may arise from over-oxidation or competing reactions at the 3-position. Use in situ monitoring (e.g., FTIR or reaction aliquot analysis via LC-MS) to track intermediates. Optimize reaction conditions (e.g., temperature, stoichiometry of POCl3/DMF in Vilsmeier reactions). Compare NMR shifts with analogous compounds (e.g., 7-methoxy derivatives) to identify structural deviations .
Q. How can this compound be functionalized for applications in bioimaging or sensors?
- Methodological Answer :
- Oxime Formation : React the aldehyde with hydroxylamine to create oxime derivatives, enhancing stability and enabling conjugation with fluorophores (e.g., naphthoyl groups, as in OXE-E and OXE-F) .
- Click Chemistry : Introduce azide groups (e.g., at the propoxy chain) for CuAAC reactions with alkyne-tagged biomolecules .
Validate functionality via fluorescence quantum yield measurements and confocal microscopy in cellular models .
Q. What computational tools predict the compound’s stability under varying pH and temperature?
- Methodological Answer : Use molecular dynamics (MD) simulations to assess hydrolytic degradation of the aldehyde group. Experimentally, conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring . Compare degradation pathways (e.g., oxidation to carboxylic acid) with DFT-calculated activation energies .
Q. How do crystal packing and intermolecular interactions affect its solid-state properties?
- Methodological Answer : Perform X-ray crystallography to analyze H-bonding (aldehyde C=O⋯H interactions) and π-stacking. Use Hirshfeld surface analysis to quantify intermolecular contacts. Correlate with thermal stability data from TGA-DSC to design co-crystals for improved solubility or bioavailability .
Methodological Best Practices
- Contradiction Analysis : When spectral data conflicts with expected structures (e.g., abnormal aldehyde shifts), re-examine protecting group strategies or verify via 2D NMR (COSY, HSQC) .
- Safety Protocols : Adopt PPE for aldehyde handling (toxic, irritant) and follow waste disposal guidelines per GHS codes H301/H311 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
